Cas no 878025-51-5 (2-(aminomethyl)-3H-benzimidazole-5-carbonitrile)

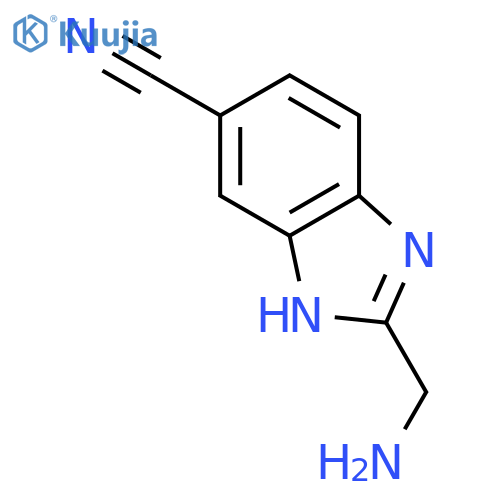

878025-51-5 structure

商品名:2-(aminomethyl)-3H-benzimidazole-5-carbonitrile

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(aminomethyl)-1H-Benzimidazole-6-carbonitrile

- 1H-Benzimidazole-6-carbonitrile, 2-(aminomethyl)-

- 2-(aminomethyl)-3H-benzimidazole-5-carbonitrile

- 878025-51-5

- EN300-381883

- 2-(Aminomethyl)-1H-benzo[d]imidazole-5-carbonitrile

- SCHEMBL4889180

- DGSHKLYMULXSNX-UHFFFAOYSA-N

- 2-(Aminomethyl)-1H-benzimidazole-5-carbonitrile

- 2-(aminomethyl)-1H-1,3-benzodiazole-5-carbonitrile

- 2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile

-

- MDL: MFCD16878911

- インチ: InChI=1S/C9H8N4/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7/h1-3H,5,11H2,(H,12,13)

- InChIKey: DGSHKLYMULXSNX-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=C1C#N)NC(=N2)CN

計算された属性

- せいみつぶんしりょう: 172.075

- どういたいしつりょう: 172.075

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 78.5A^2

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D966462-1g |

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile |

878025-51-5 | 95% | 1g |

$675 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2582-250MG |

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile |

878025-51-5 | 95% | 250MG |

¥ 1,636.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2582-10G |

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile |

878025-51-5 | 95% | 10g |

¥ 20,460.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2582-1G |

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile |

878025-51-5 | 95% | 1g |

¥ 4,092.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D966462-5g |

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile |

878025-51-5 | 95% | 5g |

$1185 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2582-250mg |

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile |

878025-51-5 | 95% | 250mg |

¥1786.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2582-500mg |

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile |

878025-51-5 | 95% | 500mg |

¥2981.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2582-250.0mg |

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile |

878025-51-5 | 95% | 250.0mg |

¥1635.0000 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2582-500.0mg |

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile |

878025-51-5 | 95% | 500.0mg |

¥2730.0000 | 2024-07-20 | |

| eNovation Chemicals LLC | D966462-5g |

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile |

878025-51-5 | 95% | 5g |

$1185 | 2025-03-01 |

2-(aminomethyl)-3H-benzimidazole-5-carbonitrile 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

878025-51-5 (2-(aminomethyl)-3H-benzimidazole-5-carbonitrile) 関連製品

- 92443-13-5(2-Methyl-1H-benzodimidazole-5-carbonitrile)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:878025-51-5)2-(aminomethyl)-3H-benzimidazole-5-carbonitrile

清らかである:99%

はかる:5g

価格 ($):2542.0